7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
Overview
Description
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is a fluorinated indole derivative. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications in pharmaceuticals. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Fischer Indolisation: This is a key step in the synthesis of indole derivatives.
N-Alkylation: Following the formation of the indole core, the compound undergoes N-alkylation to introduce the methyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indolisation followed by N-alkylation. The use of microwave irradiation can significantly reduce reaction times and improve yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the methyl group.
Reduction: Reduction reactions can target the carbonyl group in the indole ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Products may include N-oxides and carboxylic acids.
Reduction: Reduced products include alcohols and amines.
Substitution: Substituted products vary depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes and pigments due to its stable fluorinated structure.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
3-Methylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroindole: Similar fluorinated indole but with the fluorine atom at a different position.
Uniqueness: 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical stability and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
7-fluoro-3-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVBGTZRPOVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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